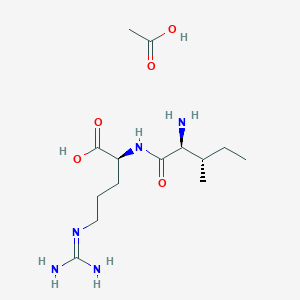
2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid
Descripción general
Descripción
2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid (CAS# 2070896-46-5) is a research chemical . It has a molecular weight of 253.25 and a molecular formula of C15H11NO3 .
Synthesis Analysis
The synthesis of oxazolines, which are precursors to oxazoles, typically involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .Molecular Structure Analysis
The molecular structure of 2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid includes an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . The Canonical SMILES representation isC1=CC=C2C(=C1)C=CC=C2CC3=NC(=CO3)C(=O)O . Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.25 and a molecular formula of C15H11NO3 . Other computed properties include a LogP of 3.11680, a complexity of 333, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 .Aplicaciones Científicas De Investigación
Pharmaceutical Chemistry: Drug Synthesis and Development
The oxazole ring, a core structure in 2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid , is prevalent in many pharmaceutical compounds due to its biological activity . This compound can serve as a precursor in the synthesis of various drugs, including those with anti-inflammatory, antifungal, and anticancer properties. Its unique structure allows for the creation of novel therapeutic agents that can interact with specific biological targets to exert desired effects .
Catalysis: Magnetic Nanocatalysts in Organic Synthesis
Recent advancements in organic synthesis have seen the use of magnetic nanocomposites as catalysts. 2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid could potentially be used in conjunction with these catalysts to streamline the synthesis of oxazole derivatives. The magnetic properties allow for easy separation from the reaction mixture, enhancing the efficiency of the synthesis process .
Material Science: Ligand Design for Metal Coordination
In material science, the oxazole ring can act as a ligand for metal coordination, influencing the properties of the resultant materials2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid could be utilized to develop new materials with specific electronic, magnetic, or catalytic properties, useful in various industrial applications .
Biochemistry: Enzyme Inhibition Studies
The structural motif of 2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid may be instrumental in studying enzyme inhibition. By acting as an inhibitor or a mimic of the natural substrate, it can help in understanding the mechanism of action of enzymes and aid in the design of enzyme inhibitors that could be used as drugs .
Agricultural Chemistry: Pesticide and Herbicide Development
Oxazole derivatives are known for their potential use in agriculture as pesticides and herbicides. The specific structure of 2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid could lead to the development of new compounds that are more effective and environmentally friendly, helping to protect crops and increase yields .
Analytical Chemistry: Chromogenic Systems
Carboxylic acids, including 2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid , can be part of selective chromogenic systems. These systems are used to differentiate between various compounds based on color changes, which can be crucial in analytical procedures for identifying and quantifying substances .
Propiedades
IUPAC Name |
2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-15(18)13-9-19-14(16-13)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBFELVPQBQTBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NC(=CO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride](/img/structure/B1450555.png)

![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-methyl-3-oxobutanoate](/img/structure/B1450557.png)


amine](/img/structure/B1450563.png)




![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1450570.png)

![tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1450575.png)
